molecular formula C25H29N7O B11280044 N-(3,4-dimethylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3,4-dimethylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11280044
M. Wt: 443.5 g/mol
InChI Key: BQAODFAVXQCVCN-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its intricate molecular structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with a piperazine ring and aromatic groups.

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperazine ring and the aromatic substituents. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity

Properties

Molecular Formula

C25H29N7O

Molecular Weight

443.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C25H29N7O/c1-17-9-10-19(15-18(17)2)27-23-20-16-26-30(3)24(20)29-25(28-23)32-13-11-31(12-14-32)21-7-5-6-8-22(21)33-4/h5-10,15-16H,11-14H2,1-4H3,(H,27,28,29)

InChI Key

BQAODFAVXQCVCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5OC)C)C

Origin of Product

United States

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